molecular formula C9H14ClNO2 B3032732 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride CAS No. 41220-23-9

3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride

Cat. No.: B3032732
CAS No.: 41220-23-9
M. Wt: 203.66 g/mol
InChI Key: LELXXWKTSWWFGD-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride: is an organic compound that features a furan ring, a dimethylamino group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Dimethylamino Group: This step involves the alkylation of a suitable precursor with dimethylamine.

    Formation of the Propanone Moiety:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan ring and the dimethylamino group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed:

    Oxidation Products: Furan oxides.

    Reduction Products: Reduced amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Medicine:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

  • 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride
  • 3-(Dimethylamino)-1-(pyridin-2-yl)propan-1-one hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the heterocyclic ring (furan, thiophene, pyridine).
  • Reactivity: The presence of different heteroatoms (oxygen, sulfur, nitrogen) affects the reactivity and stability of the compounds.
  • Applications: While all compounds have potential applications in organic synthesis and medicinal chemistry, their specific uses may vary based on their unique properties.

Properties

IUPAC Name

3-(dimethylamino)-1-(furan-2-yl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10(2)6-5-8(11)9-4-3-7-12-9;/h3-4,7H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELXXWKTSWWFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=CO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00492683
Record name 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41220-23-9
Record name NSC33138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Acetylfuran (13.8 g), dimethylamine hydrochloride (13.3 g), paraformaldehyde (5.0 g) and ethanol (80 ml) acidified with concentrated HCl (1.0 ml) were stirred. Part of this mixture (27 ml) was pumped through the CMR (18 ml/min; 160°-70° C.; 500 kPa;) and the hot product collected in an ice-water cooled flask, to afford pale yellow crystals m.p. 172.5°-173° C. (cf lit.10 m.p. 173°-4° C.) in 13% yield.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
27 mL
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six
Yield
13%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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